molecular formula C19H25N3O2 B5696424 Methanone, [4-(2,3-dimethylphenyl)-1-piperazinyl](3-ethyl-5-methyl-4-isoxazolyl)-

Methanone, [4-(2,3-dimethylphenyl)-1-piperazinyl](3-ethyl-5-methyl-4-isoxazolyl)-

Cat. No.: B5696424
M. Wt: 327.4 g/mol
InChI Key: KDGLRYOAJQCGPD-UHFFFAOYSA-N
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Description

Methanone, 4-(2,3-dimethylphenyl)-1-piperazinyl- is a complex organic compound with a unique structure that combines a piperazine ring, a dimethylphenyl group, and an isoxazole ring

Chemical Reactions Analysis

Types of Reactions

Methanone, 4-(2,3-dimethylphenyl)-1-piperazinyl- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Methanone, 4-(2,3-dimethylphenyl)-1-piperazinyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Methanone, 4-(2,3-dimethylphenyl)-1-piperazinyl- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the brain, modulating neurotransmitter release and influencing neuronal activity . This interaction can lead to various physiological effects, including sedation and analgesia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, 4-(2,3-dimethylphenyl)-1-piperazinyl- is unique due to its combination of a piperazine ring, a dimethylphenyl group, and an isoxazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-5-16-18(15(4)24-20-16)19(23)22-11-9-21(10-12-22)17-8-6-7-13(2)14(17)3/h6-8H,5,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGLRYOAJQCGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)N2CCN(CC2)C3=CC=CC(=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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